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Compound of Interest

Compound Name: 3,9-Dodecadiyne

Cat. No.: B1329876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure,

and reactivity of 3,9-dodecadiyne. An internal diyne, this molecule serves as a versatile

building block in organic synthesis, particularly in the formation of complex cyclic and polymeric

structures. This document includes a summary of its physicochemical properties, detailed

structural information, and representative experimental protocols for its synthesis and key

reactions. Furthermore, a conceptual workflow for a significant synthetic application is

visualized to aid in understanding its utility.

Chemical Structure and Identification
3,9-Dodecadiyne is a linear twelve-carbon chain containing two internal carbon-carbon triple

bonds located at the 3rd and 9th positions.
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Identifier Value

IUPAC Name dodeca-3,9-diyne

Molecular Formula C₁₂H₁₈

CAS Number 61827-89-2

SMILES CCC#CCCC#CCC

InChI
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-

2/h5-6,11-12H2,3-4,7-10H3,1-2H3

Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of 3,9-
dodecadiyne.

Property Value Source

Molecular Weight 162.27 g/mol --INVALID-LINK--

Boiling Point 55-58 °C at 0.5 mmHg ChemicalBook

Density 0.809 g/mL at 25 °C ChemicalBook

Refractive Index (n²⁰/D) 1.465 ChemicalBook

Appearance Clear, colorless liquid -

Solubility
Soluble in common organic

solvents.
-

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,9-dodecadiyne.
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Spectroscopy Key Features

¹H NMR

Signals for the methyl protons (CH₃) are

expected around 1.1 ppm (triplet). The

methylene protons adjacent to the triple bonds

(C≡C-CH₂) would appear in the range of 2.1-2.3

ppm (quartet of triplets). The central methylene

protons (-CH₂-CH₂-CH₂-) would likely be found

around 1.5 ppm (multiplet).

¹³C NMR

The sp-hybridized carbons of the internal alkyne

groups (C≡C) are expected to resonate in the

range of 75-85 ppm. The methyl carbons should

appear at approximately 14 ppm, while the

various methylene carbons will have signals

between 12 and 30 ppm.

Infrared (IR)

The characteristic C≡C stretching vibration for

an internal alkyne is expected to be weak or

absent due to the symmetry of the molecule. If

present, it would be in the 2100-2260 cm⁻¹

region. The C-H stretching of the alkyl groups

will be observed around 2850-2960 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion

peak (M⁺) at m/z = 162. Fragmentation patterns

will be consistent with the cleavage of the alkyl

chain.

Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and

key reactions of 3,9-dodecadiyne. These protocols are based on general procedures for

analogous chemical transformations and should be adapted and optimized as necessary.

Synthesis of 3,9-Dodecadiyne
The synthesis of 3,9-dodecadiyne can be achieved through the double alkylation of a smaller

terminal diyne, such as 1,7-octadiyne, with an ethyl halide.
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Reaction: 2 NaNH₂ + HC≡C(CH₂)₄C≡CH + 2 CH₃CH₂Br → CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ +

2 NaBr + 2 NH₃

Materials:

1,7-Octadiyne

Sodium amide (NaNH₂)

Liquid ammonia (NH₃)

Ethyl bromide (CH₃CH₂Br)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a

mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen).

Cool the flask to -78 °C and condense liquid ammonia into it.

Slowly add sodium amide to the liquid ammonia with stirring until it dissolves.

Add 1,7-octadiyne dropwise to the sodium amide solution. The formation of the sodium

acetylide will be indicated by a color change. Stir for 1 hour.

Add ethyl bromide dropwise to the reaction mixture. After the addition is complete, allow the

reaction to stir for several hours, gradually warming to room temperature to allow the

ammonia to evaporate.

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

Extract the aqueous layer with diethyl ether or THF.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by vacuum distillation to yield pure 3,9-dodecadiyne.

Transition Metal-Catalyzed Polycyclotrimerization
3,9-Dodecadiyne can be used as a monomer in polycyclotrimerization reactions to synthesize

hyperbranched polyphenylenes. Tantalum-based catalysts are often effective for this

transformation.

Reaction: n CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ --(TaCl₅/Ph₄Sn)--> Hyperbranched Polyphenylene

Materials:

3,9-Dodecadiyne

Tantalum(V) chloride (TaCl₅)

Tetraphenyltin (Ph₄Sn)

Anhydrous toluene

Methanol

Procedure:

In a glovebox, prepare a stock solution of the TaCl₅/Ph₄Sn catalyst in anhydrous toluene.

In a separate Schlenk flask, dissolve 3,9-dodecadiyne in anhydrous toluene under an inert

atmosphere.

Inject the catalyst solution into the monomer solution with vigorous stirring.

Allow the reaction to proceed at the desired temperature (e.g., 80 °C) for a specified time

(e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as

gel permeation chromatography (GPC).
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Quench the reaction by adding a small amount of methanol.

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent,

such as methanol.

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant

weight.

Characterize the resulting hyperbranched polyphenylene by GPC, NMR, and thermal

analysis (TGA/DSC).

Nickel-Catalyzed [2+2+2] Cycloaddition with Nitriles
A key application of 3,9-dodecadiyne is in the nickel-catalyzed [2+2+2] cycloaddition with

nitriles to form highly substituted pyridines.

Reaction: CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + R-C≡N --(Ni(0) catalyst)--> Substituted Pyridine

Materials:

3,9-Dodecadiyne

A nitrile (e.g., benzonitrile)

A nickel(0) catalyst precursor (e.g., Ni(COD)₂)

A phosphine ligand (e.g., triphenylphosphine, PPh₃)

Anhydrous solvent (e.g., toluene or THF)

Procedure:

In a glovebox or under an inert atmosphere, charge a Schlenk flask with the nickel(0)

precursor and the phosphine ligand.

Add the anhydrous solvent and stir until the catalyst complex forms.

Add the nitrile and 3,9-dodecadiyne to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by

TLC or GC-MS.

Upon completion, cool the reaction to room temperature.

Remove the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel to isolate the substituted pyridine

product.

Characterize the product by NMR, mass spectrometry, and IR spectroscopy.

Mandatory Visualizations
Logical Workflow for Nickel-Catalyzed Pyridine
Synthesis
The following diagram illustrates the logical workflow for the synthesis of a substituted pyridine

from 3,9-dodecadiyne and a nitrile using a nickel catalyst.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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